molecular formula C14H13NO3 B14325766 1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde CAS No. 109523-73-1

1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde

Cat. No.: B14325766
CAS No.: 109523-73-1
M. Wt: 243.26 g/mol
InChI Key: LPZZNZHLYPLGAZ-UHFFFAOYSA-N
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Description

“Compound A” , belongs to the class of indole derivatives. Its chemical structure features an indole ring with an acetyl group (C=O) at position 1 and an aldehyde group (CHO) at position 3. The prop-2-en-1-yl group is attached to the oxygen atom, providing unique reactivity and functionalization possibilities .

Preparation Methods

Synthetic Routes::

    Acylation of Indole:

    Alkylation with Propargyl Alcohol:

    Oxidation of Propargyl Ether:

Industrial Production::
  • Compound A is not commonly produced industrially due to its specialized applications. it can be synthesized on a laboratory scale for research purposes.

Chemical Reactions Analysis

Reactions::

Major Products::
  • Oxidation: 1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carboxylic acid.
  • Reduction: 1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbinol.

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

  • Compound A’s mechanism of action involves interactions with specific molecular targets.
  • It may affect cellular signaling pathways, gene expression, or enzymatic processes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

CAS No.

109523-73-1

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-acetyl-4-prop-2-enoxyindole-3-carbaldehyde

InChI

InChI=1S/C14H13NO3/c1-3-7-18-13-6-4-5-12-14(13)11(9-16)8-15(12)10(2)17/h3-6,8-9H,1,7H2,2H3

InChI Key

LPZZNZHLYPLGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC=C2OCC=C)C=O

Origin of Product

United States

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